1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that features a thiazole ring, a pyridine moiety, and a pyrrolidine-2,5-dione structure
Mechanism of Action
Target of Action
It contains athiazole ring, which is found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It also contains a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Pyrrolidine derivatives also possess various biological activities .
Biochemical Pathways
Thiazole derivatives can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a core structural motif found in many potent biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The pyrrolidine-2,5-dione group is also a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases .
Cellular Effects
For instance, thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression . Similarly, pyrrolidine derivatives have been reported to interact with enantioselective proteins, leading to different biological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the amino group of the thiazole reacts with a pyridine derivative.
Formation of Pyrrolidine-2,5-dione: This step involves the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions.
Final Coupling and Hydrochloride Formation: The final step involves coupling the thiazole-pyridine intermediate with the pyrrolidine-2,5-dione moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound shares the thiazole and pyrrolidine moieties but differs in the aromatic substituent.
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Contains a thiazole ring but has a different heterocyclic system.
Uniqueness
1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S.ClH/c18-11-3-4-12(19)17(11)7-10-8-20-13(16-10)15-9-2-1-5-14-6-9;/h1-2,5-6,8H,3-4,7H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBANJMEOUVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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